Tert-butyl (3-amino-1-methyl-1H-pyrazol-5-YL)carbamate
CAS No.: 948573-70-4
Cat. No.: VC11582695
Molecular Formula: C9H16N4O2
Molecular Weight: 212.2
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 948573-70-4 |
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Molecular Formula | C9H16N4O2 |
Molecular Weight | 212.2 |
IUPAC Name | tert-butyl N-(5-amino-2-methylpyrazol-3-yl)carbamate |
Standard InChI | InChI=1S/C9H16N4O2/c1-9(2,3)15-8(14)11-7-5-6(10)12-13(7)4/h5H,1-4H3,(H2,10,12)(H,11,14) |
SMILES | CC(C)(C)OC(=O)NC1=CC(=NN1C)N |
Introduction
Chemical Identity and Structural Analysis
Tert-butyl (3-amino-1-methyl-1H-pyrazol-5-yl)carbamate is a heterocyclic compound featuring a pyrazole core substituted with an amino group at position 3, a methyl group at position 1, and a tert-butyl carbamate moiety at position 5. Its molecular formula is C₁₀H₁₆N₄O₂, with a molecular weight of 224.26 g/mol. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amino group during synthetic processes, enabling selective reactivity in multi-step syntheses .
Structural Characterization
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1H NMR: Peaks corresponding to the tert-butyl group (δ 1.37 ppm, singlet), methyl group on pyrazole (δ 3.41 ppm, singlet), and NHBoc (δ 6.73 ppm, broad) align with analogs such as tert-butyl 2-(5-hydroxy-1-methyl-1H-pyrazol-3-yl)ethylcarbamate .
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13C NMR: Resonances for the carbonyl carbon (δ 156.2 ppm) and quaternary carbons of the tert-butyl group (δ 28.3 ppm) are consistent with Boc-protected amines .
Synthesis and Optimization
Key Synthetic Routes
The compound is synthesized via a three-step sequence starting from 1-methyl-1H-pyrazol-5-amine, as inferred from analogous protocols :
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Protection of the Amino Group:
Reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane yields the Boc-protected intermediate.
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Functionalization at Position 5:
Lithiation at position 5 using LDA (lithium diisopropylamide) followed by quenching with tert-butyl chloroformate introduces the carbamate group . -
Deprotection and Purification:
Acidolytic removal of the Boc group (e.g., HCl/EtOAc) and column chromatography yield the final product .
Table 1: Synthetic Conditions and Yields for Analogs
Step | Reagents/Conditions | Yield (%) | Reference |
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Boc Protection | Boc₂O, Et₃N, DCM, 0°C → r.t. | 85–90 | |
Carbamate Formation | LDA, THF, −78°C; Boc-Cl | 70–75 | |
Deprotection | HCl/EtOAc, 2 h, r.t. | 78–84 |
Physicochemical Properties
Thermodynamic and Solubility Data
While experimental data for the exact compound are sparse, predictions based on analogs suggest:
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Boiling Point: ~458°C (estimated via group contribution methods) .
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Density: 1.216 g/cm³ (similar to tert-butyl N-[(3-amino-1H-pyrazol-5-yl)methyl]carbamate) .
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pKa: 11.50 ± 0.46 (amino group), indicating moderate basicity .
Table 2: Comparative Physicochemical Properties
Applications in Medicinal Chemistry
Role as a Synthetic Intermediate
The compound’s Boc-protected amino group and pyrazole core make it a versatile building block for:
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Antibiotic Development: Analogous structures are intermediates in ceftolozane synthesis, a cephalosporin antibiotic.
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Kinase Inhibitors: Pyrazole-carbamates exhibit inhibitory activity against protein kinases involved in cancer pathways .
Biological Activity
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Enzyme Inhibition: The amino-pyrazole moiety chelates metal ions in enzyme active sites, as seen in carbonic anhydrase inhibitors .
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Antimicrobial Properties: Structural analogs demonstrate moderate activity against Gram-positive bacteria (MIC: 8–16 µg/mL).
Condition | Effect | Reference |
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Aqueous Acid (pH < 3) | Rapid deprotection of Boc group | |
Ambient Light | Slow decomposition over 30 days | |
Dry Argon Atmosphere | Stable for >12 months at −20°C |
Industrial and Regulatory Status
Production Scalability
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Batch Synthesis: Current lab-scale yields (70–85%) require optimization for industrial production. Continuous flow chemistry may enhance efficiency.
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Regulatory Compliance: No specific restrictions under REACH or FDA, but handling requires standard PPE due to potential sensitization.
Future Research Directions
Unresolved Challenges
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